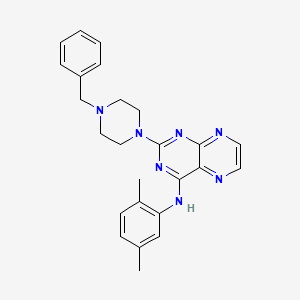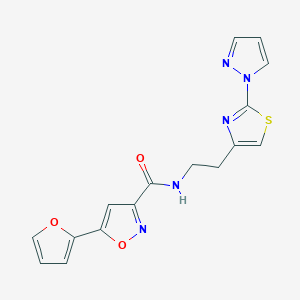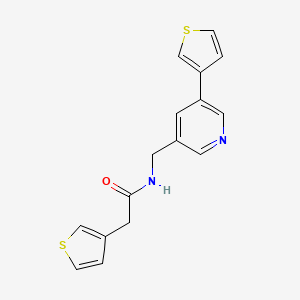
4-(1-Chloroethyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
- Corrosion Behavior of Mild Steel : Thiadiazole derivatives, including 1,3,4-thiadiazoles, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These compounds show potential as effective corrosion inhibitors, possibly due to their ability to form protective layers on metal surfaces. Studies suggest a correlation between the molecular structure of thiadiazole derivatives and their corrosion inhibition efficiency, highlighting the role of quantum chemical parameters in predicting their performance (Bentiss et al., 2007).
Medicinal Chemistry and Biological Activities
Antimicrobial Agents : Thiadiazole derivatives are noted for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects. Certain thiadiazole compounds have been synthesized and evaluated for their antimicrobial efficacy, providing a foundation for developing new therapeutic agents (Serban et al., 2018). These findings underscore the versatility of thiadiazole scaffolds in drug discovery and design.
Pharmacological Activities : The thiadiazole core is central to various pharmacological activities, including anticancer, anti-inflammatory, and antidepressant properties. Research reviews have highlighted recent advancements in the medicinal chemistry of 1,3,4-thiadiazole based compounds, emphasizing their potential as candidates for therapeutic development (Matysiak, 2015).
Agrochemical Applications
- Fungicidal Activities : 1,3,4-Thiadiazole derivatives have also been explored for their agrochemical potential, particularly as fungicides. Research on novel thiadiazole xylofuranose derivatives has shown potent fungicidal activities, surpassing some commercial fungicides. These findings support further exploration and development of thiadiazole-based compounds in agriculture (Zong et al., 2017).
Material Science
- Optoelectronic Properties : Studies on thiadiazole derivatives, including their synthesis and structural characterization, contribute to our understanding of their optoelectronic properties. Such research facilitates the design of new materials for applications in nonlinear optics (NLO) and other advanced technological domains (Kerru et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
4-(1-chloroethyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-3(5)4-2-8-7-6-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXDOEAAEUGFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSN=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Chloroethyl)-1,2,3-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide](/img/structure/B2869218.png)
![5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine;hydrochloride](/img/structure/B2869219.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2869220.png)
![N-(2,4-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2869221.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2869223.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2869224.png)

